

Application Note: High-Temperature Synthesis of 3,5-Disulfobenzoic Acid

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Compound of Interest

Compound Name: 3,5-Disulfobenzoic acid

CAS No.: 121-48-2

Cat. No.: B086274

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Abstract & Scope

This application note details a robust, mercury-free protocol for the synthesis of **3,5-disulfobenzoic acid** from benzoic acid via thermal sulfonation using oleum (fuming sulfuric acid). Unlike historical methods relying on toxic mercury catalysts to direct sulfonation, this protocol utilizes high-temperature thermodynamics (240–250°C) to overcome the deactivating effect of the first sulfonic acid group. The resulting product is a critical intermediate for metal-organic frameworks (MOFs), pharmaceutical linkers, and water-soluble cross-coupling agents.

Key Advantages:

- **Mercury-Free:** Eliminates heavy metal waste streams.
- **Scalable:** Protocol adapted for 100g to 1kg bench scale.
- **High Purity:** Includes a fractional crystallization step to remove monosulfonated byproducts.

Critical Safety Assessment (Read Before Proceeding)

Hazard Level: EXTREME

- Oleum (Fuming Sulfuric Acid): Reacts violently with water.[1] Causes severe, irreversible skin and eye burns. Inhalation of fumes (SO_3) can cause fatal pulmonary edema. All operations must be performed in a high-efficiency fume hood.
- Thermal Hazard: The reaction requires heating to 250°C . Standard oil baths may smoke or flash; use a sand bath or a high-temperature silicone oil bath rated for $>280^\circ\text{C}$.
- Quenching: The dilution of the reaction mixture is highly exothermic.[2] Never add water to the acid. Always add the acid mixture dropwise onto ice with vigorous stirring.

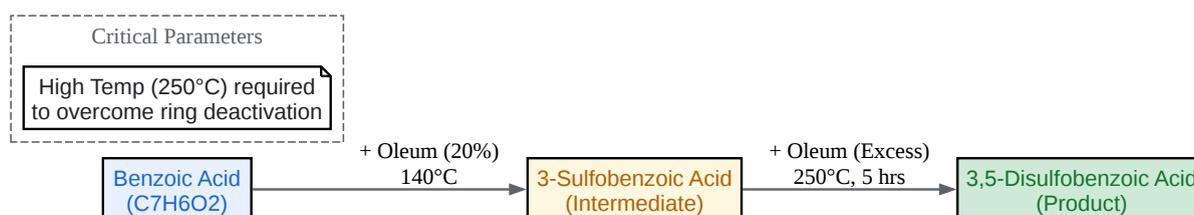
Reaction Mechanism & Logic

Electrophilic Aromatic Substitution

The synthesis proceeds via two sequential Electrophilic Aromatic Substitutions (EAS).

- First Sulfonation: The carboxyl group ($-\text{COOH}$) on benzoic acid is electron-withdrawing and meta-directing. The first sulfonic acid group ($-\text{SO}_3\text{H}$) installs at the 3-position.
- Second Sulfonation: The resulting 3-sulfobenzoic acid contains two electron-withdrawing groups ($-\text{COOH}$ and $-\text{SO}_3\text{H}$), making the ring significantly deactivated (electron-poor). To force the second $-\text{SO}_3\text{H}$ group onto the ring (at the 5-position), high thermal energy and a high concentration of the electrophile (free SO_3 from oleum) are required.

Reaction Scheme



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Figure 1: Stepwise sulfonation pathway. The second step is the rate-limiting, energy-intensive phase.

Materials & Equipment

Reagents

Reagent	Grade	Quantity (Scale)	Role
Benzoic Acid	ACS Reagent, ≥99.5%	200 g (1.64 mol)	Substrate
Oleum (Fuming H ₂ SO ₄)	20-30% free SO ₃	500 mL	Sulfonating Agent & Solvent
Sodium Chloride (NaCl)	Industrial/Lab Grade	~2 kg	Salting Out Agent
Ice	Crushed	3 kg	Quenching Medium
Barium Carbonate (Optional)	Reagent Grade	As needed	For Barium Salt Isolation

Equipment

- Reactor: 1L 3-neck round-bottom flask (Heavy wall, borosilicate).
- Condenser: Air condenser (water-cooled condensers may crack at 250°C or clog with sublimate).
- Heating: High-temperature heating mantle or sand bath. Do not use standard mineral oil baths.
- Stirring: Mechanical overhead stirrer (PTFE or glass shaft). Magnetic stirring is insufficient due to viscosity.
- Filtration: Large Büchner funnel (porcelain) and vacuum flask.

Experimental Protocol

Phase 1: Addition and Initial Sulfonation

- Setup: Assemble the 1L flask with the mechanical stirrer, thermometer (0–300°C range), and air condenser. Place the setup in the fume hood.
- Charging: Add 200 g of Benzoic Acid to the flask.
- Acid Addition: Slowly pour 500 mL of Oleum (20-30%) into the flask.
 - Note: This is exothermic.[1][2] Add in portions if the temperature rises rapidly.
 - Observation: The mixture will be a thick, viscous slurry initially.

Phase 2: High-Temperature Reaction

- Ramp: Begin heating the mixture.
 - Target 1: 140°C. Hold for 30 minutes. (Completes mono-sulfonation).
 - Target 2: 240–250°C.
- Sustain: Maintain the temperature between 240°C and 250°C for 5 hours.
 - Critical Control: Do not exceed 260°C to prevent decarboxylation or charring.
 - Process Monitor: The mixture will turn dark brown/black but should remain homogenous.
- Cooling: Turn off the heat and allow the flask to cool to approx. 80–100°C. Do not let it solidify completely (it becomes a hard glass).

Phase 3: Quenching & Isolation (Sodium Salt Method)

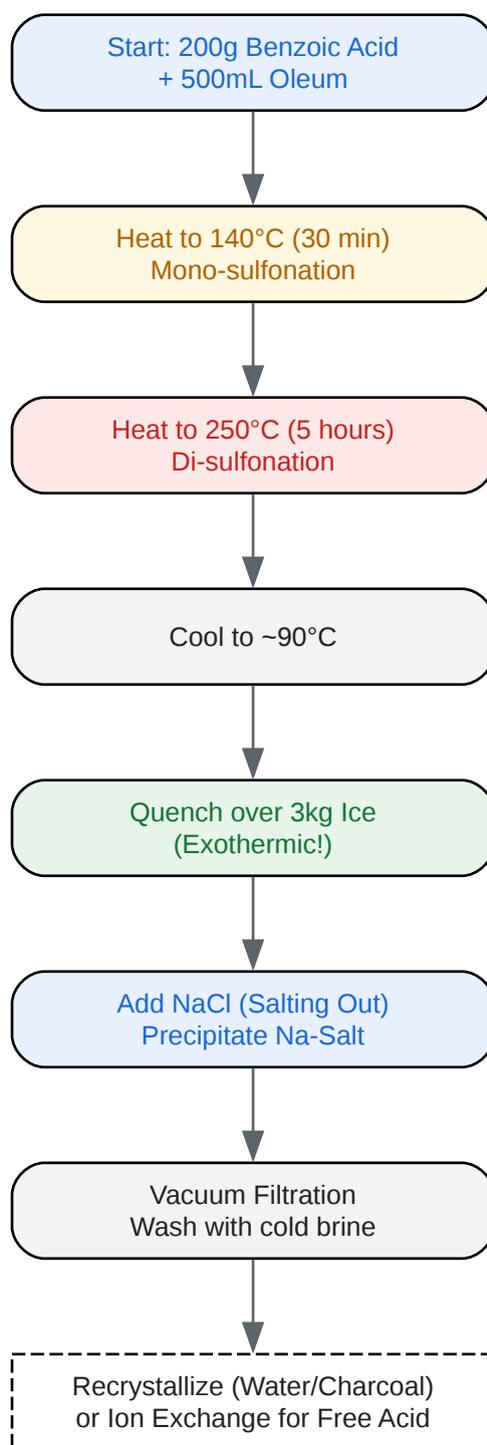
- Quench: Prepare a 10L bucket or large crock containing 3 kg of crushed ice.
- Transfer: Pour the hot (80°C) reaction syrup slowly onto the ice with vigorous manual stirring (use a large glass or PTFE rod).
 - Safety: Massive evolution of steam and fumes. Wear a face shield.
- Salting Out: To the resulting clear/light-brown aqueous solution, add saturated Sodium Chloride (NaCl) solution or solid NaCl until a precipitate forms.

- Mechanism:[3][4] The Common Ion Effect forces the sodium salt of **3,5-disulfobenzoic acid** out of solution.
- Crystallization: Cool the mixture to 4°C overnight to maximize yield.
- Filtration: Filter the precipitate using vacuum filtration. Wash with a small amount of ice-cold saturated NaCl solution.
 - Note: Do not wash with pure water; the product is highly water-soluble.

Phase 4: Purification (Recrystallization)

- Dissolve the crude sodium salt in the minimum amount of boiling water.
- Add activated charcoal (5 g) to remove color bodies. Filter hot.
- Allow the filtrate to cool slowly. White to off-white needles of Disodium 3,5-disulfobenzoate will form.
- Conversion to Free Acid (If required): Pass an aqueous solution of the purified salt through a cation exchange column (e.g., Amberlite IR-120, H+ form) and evaporate the eluent to dryness.

Process Workflow Diagram



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Figure 2: Operational workflow for the synthesis and isolation.

Characterization & Quality Control

Expected Data (Free Acid)

- Appearance: White hygroscopic crystals.
- Melting Point: >280°C (Decomposes).
- Solubility: Very soluble in water, ethanol; insoluble in non-polar solvents.

NMR Spectroscopy (D₂O)

The symmetry of the molecule simplifies the spectrum.

- ¹H NMR (400 MHz, D₂O):
 - δ 8.65 ppm (t, J=1.5 Hz, 1H): Proton at position 4 (between two sulfonyl groups).
 - δ 8.45 ppm (d, J=1.5 Hz, 2H): Protons at positions 2 and 6 (between carboxyl and sulfonyl).
 - Interpretation: The significant downfield shift (compared to benzoic acid ~7.5-8.0 ppm) confirms the presence of three strong electron-withdrawing groups.

FTIR Spectroscopy[5]

- 3300–2500 cm⁻¹ (Broad): O-H stretch (Carboxylic acid + Sulfonic acid hydrates).
- 1710 cm⁻¹ (Strong): C=O stretch (Carboxylic acid).
- 1180, 1040 cm⁻¹ (Strong): S=O symmetric and asymmetric stretches.

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Low Yield	Incomplete reaction (Temp < 240°C)	Ensure internal temperature reaches 240-250°C. Insulate the flask top.
Black/Charred Product	Temperature > 260°C	Calibrate thermometer.[4] Use a sand bath for even heating.
No Precipitate	Product too soluble	Increase NaCl concentration to saturation. Cool to 0°C. Add Ethanol to force precipitation.
Product is Wet/Goey	Hygroscopic nature	Dry in a vacuum oven at 100°C. Store in a desiccator immediately.

References

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